Differentiation Gap: Absence of Quantitative Biological Activity Data for CAS 5521-49-3 Relative to Validated 1,4-DHP Calcium Channel Blockers
Targeted literature searching across PubMed, Semantic Scholar, and authoritative chemical databases (PubChem, ChEMBL, BindingDB) did not identify any quantitative IC50, Ki, or Kd values for CAS 5521-49-3 tested against L-type calcium channels, other ion channels, or any alternative pharmacological target. By contrast, the structurally related 1,4-dihydropyridine nitrendipine (3-ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate), which shares the 3-nitrophenyl substituent but differs in ring oxidation state and ester substitution pattern, inhibits [3H]nitrendipine binding to L-type calcium channels with an IC50 of approximately 95 nM in radioligand binding assays using canine cerebral cortex membranes [1]. The tetrahydropyridin-2-one isomer class to which CAS 5521-49-3 belongs has been shown to exhibit calcium channel binding in the 25 nM range for select derivatives, but no data specific to the 3-nitrophenyl methyl ester variant are available [2]. This represents a critical evidence gap: no procurement decision for CAS 5521-49-3 can currently be supported by quantitative pharmacological differentiation data.
| Evidence Dimension | L-type calcium channel binding affinity (IC50) |
|---|---|
| Target Compound Data | No quantitative data available in peer-reviewed literature |
| Comparator Or Baseline | Nitrendipine: IC50 ≈ 95 nM for [3H]nitrendipine binding displacement; Tetrahydropyridin-2-one isomer class: IC50 as low as 25 nM for select derivatives |
| Quantified Difference | Cannot be calculated; target compound lacks any reported IC50 value |
| Conditions | [3H]nitrendipine radioligand binding assay using canine cerebral cortex membranes (for comparator data) |
Why This Matters
Without quantitative binding data, scientific users cannot determine whether CAS 5521-49-3 offers any affinity advantage over well-characterized, commercially available DHP calcium channel blockers, negating a key procurement rationale.
- [1] Nitrendipine Pharmacological Profile. Chembase Database Entry. IC50 = 95 nM for L-type calcium channel blockade. View Source
- [2] Taylor MD, Badger EW, Steffen RP, et al. 2-(2-Aryl-2-oxoethylidene)-1,2,3,4-tetrahydropyridines. Novel isomers of 1,4-dihydropyridine calcium channel blockers. Journal of Medicinal Chemistry. 1988;31(8):1659-1664. doi:10.1021/jm00403a030 View Source
